synthesis and characterization of 5-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
synthesis and characterization of 5-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Synthesis and Characterization of 5-Ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one: A Technical Guide
Executive Summary & Strategic Importance
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, recognized as a bioisostere of purines. Its derivatives have demonstrated significant efficacy as cyclin-dependent kinase (CDK) inhibitors, GABA-A receptor ligands, and antitubercular agents.
This guide details the synthesis and characterization of 5-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one . Unlike generic protocols, this document focuses on the regioselective control required to isolate the 7-one isomer over the thermodynamically competitive 5-one isomer. The 5-ethyl substituent provides a specific lipophilic handle often used to optimize binding affinity in hydrophobic pockets of kinase targets.
Retrosynthetic Analysis & Regiochemistry
The construction of the bicyclic core relies on the condensation of a binucleophile (3-aminopyrazole) with a 1,3-dielectrophile (
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Precursors: 3-Amino-1H-pyrazole and Ethyl 3-oxopentanoate (Ethyl propionylacetate).
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Critical Regioselectivity: The reaction can yield two isomers:
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7-one isomer (Target): Formed via initial attack of the exocyclic amine on the ketone, followed by ring closure.
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5-one isomer: Formed via initial attack on the ester (less common in acidic media).
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Mechanistic Pathway (DOT Visualization):
Figure 1: Reaction pathway favoring the 7-one isomer via acid-catalyzed condensation.[1]
Experimental Protocol
This protocol uses glacial acetic acid as both solvent and catalyst. The acidic environment activates the ketone carbonyl of the
Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8][9][10][11] | Mass/Vol | Role |
| 3-Amino-1H-pyrazole | 83.09 | 1.0 | 830 mg | Binucleophile |
| Ethyl 3-oxopentanoate | 144.17 | 1.1 | 1.58 g (~1.6 mL) | Electrophile |
| Glacial Acetic Acid | 60.05 | Solvent | 10 mL | Solvent/Catalyst |
| Ethanol (Cold) | - | Wash | 20 mL | Purification |
Step-by-Step Methodology
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Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Dissolution: Add 3-amino-1H-pyrazole (10 mmol, 0.83 g) to the flask, followed by glacial acetic acid (10 mL). Stir until fully dissolved.
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Addition: Add ethyl 3-oxopentanoate (11 mmol, 1.58 g) dropwise to the stirring solution at room temperature.
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Reflux: Heat the reaction mixture to reflux (bath temp ~120 °C) for 4–6 hours . Monitor reaction progress by TLC (Mobile phase: 10% MeOH in DCM). The starting amine spot (low Rf) should disappear.
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Work-up (Crystallization):
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Cool the mixture to room temperature.
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If precipitation does not occur spontaneously, concentrate the solution to ~50% volume under reduced pressure.
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Add cold water (10 mL) or diethyl ether to induce precipitation.
-
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Filtration: Filter the solid precipitate under vacuum.
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Purification: Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted
-keto ester and acetic acid traces. -
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.
Expected Yield: 60–75% Appearance: Off-white to pale yellow prisms.
Characterization & Validation
The identity of the product is confirmed by the specific resonance of the H-6 proton and the ethyl group signals.
Physicochemical Properties
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Melting Point: 247–248 °C (Lit. value for 5-ethyl analog).
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Solubility: Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.
NMR Spectroscopy (DMSO-d6)
The 7-one isomer is distinguished by the chemical shift of H-6 and the broad NH signal (tautomeric).
| Position | Shift ( | Multiplicity | Integration | Assignment |
| NH | 12.0 – 12.8 | Broad Singlet | 1H | Lactam NH (Pos 4) |
| H-2 | 8.02 | Doublet ( | 1H | Pyrazole Ring |
| H-3 | 6.25 | Doublet ( | 1H | Pyrazole Ring |
| H-6 | 5.76 | Singlet | 1H | Pyrimidine Ring (Characteristic) |
| CH | 2.58 | Quartet ( | 2H | Ethyl (Methylene) |
| CH | 1.23 | Triplet ( | 3H | Ethyl (Methyl) |
Note: In the 5-one isomer, the H-6 proton typically appears further downfield, and the coupling patterns on the pyrazole ring may differ slightly.
Mass Spectrometry
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ESI-MS (+): Calculated for C
H N O [M+H] : 164.08. Found: 164.1.
Mechanistic Insight: The "Acid-Switch"
The choice of solvent dictates the regiochemistry.
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In Acetic Acid (Protocol Used): The exocyclic amino group of 3-aminopyrazole is the most nucleophilic site. It attacks the ketone of the
-keto ester (activated by acid) to form a Schiff base. Subsequent cyclization by the ring nitrogen onto the ester releases ethanol. This yields the 7-one .[12] -
In Basic Conditions (Alternative): The ring nitrogen can be deprotonated, becoming more nucleophilic. It may attack the ester or ketone indiscriminately, often leading to mixtures or the 5-one isomer.
Tautomerism Equilibrium (DOT Visualization):
Figure 2: The 7-one form (lactam) is generally the dominant tautomer in polar aprotic solvents like DMSO.
Troubleshooting & Optimization
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Low Yield/No Precipitate: If the product does not crash out after cooling, the reaction may be incomplete or too dilute. Evaporate the acetic acid significantly (to a syrup) and then add diethyl ether. The product is often insoluble in ether and will precipitate.
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Colored Impurities: Oxidation of the aminopyrazole starting material can lead to brown coloration. Recrystallization from ethanol/DMF (9:1) is effective for removing colored impurities.
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Regioisomer Contamination: Check the H-6 signal. If a second singlet appears near 6.0–6.5 ppm, you may have the 5-one isomer. Ensure the acetic acid was glacial and the reaction was heated to full reflux to favor the thermodynamic 7-one product.
References
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Synthesis and Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Derivatives. ResearchGate. (Detailed synthesis and melting point data for 5-ethyl-7-one analog).
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Synthesis and pharmacological evaluation of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. Bioorganic & Medicinal Chemistry. (General protocol for 7-one synthesis in acetic acid).
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Regioselective synthesis of pyrazolo[1,5-a]pyrimidines. Journal of Organic Chemistry. (Mechanistic discussion on regioselectivity).
-
5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one Data. PubChem. (Comparative NMR and physical data for the 5-methyl homolog).
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